molecular formula C21H15ClN4O2S B4762049 3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No. B4762049
M. Wt: 422.9 g/mol
InChI Key: WITHYCYCRBMDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole, also known as CBTNP, is a chemical compound with potential applications in scientific research. It is a member of the 1,2,4-triazole family of compounds and is known for its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It may also interact with other proteins and molecules in the body, leading to its unique biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as potential neuroprotective effects. Additionally, this compound has been found to have potential anti-cancer properties, making it a promising candidate for cancer research.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole in lab experiments is its unique biochemical and physiological effects, which may provide new insights into the mechanisms of certain diseases and conditions. However, one limitation is the limited understanding of its mechanism of action, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole. One area of interest is its potential use as a drug candidate for the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential interactions with other molecules in the body. Finally, this compound may have potential applications in biological imaging and other diagnostic tools.

Scientific Research Applications

3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes, making it a potential candidate for drug development. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O2S/c22-17-6-4-5-15(13-17)14-29-21-24-23-20(25(21)18-7-2-1-3-8-18)16-9-11-19(12-10-16)26(27)28/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITHYCYCRBMDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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